Technical Documentation Center
(S)-3-Amino-2-(3,4-dimethoxybenzyl)propanoic acid Documentation Hub
A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.
Core Science & Biosynthesis
Protocols & Analytical Methods
Application Note: Asymmetric Synthesis of (S)-3-Amino-2-(3,4-dimethoxybenzyl)propanoic Acid via Chiral Auxiliary-Directed Conjugate Addition-Alkylation
Application Note: Asymmetric Synthesis of (S)-3-Amino-2-(3,4-dimethoxybenzyl)propanoic Acid via Chiral Auxiliary-Directed Conjugate Addition-Alkylation
Executive Summary
The synthesis of enantiopure β²-amino acids is a cornerstone of modern peptidomimetic drug discovery. Unlike their α-amino acid counterparts, β²-amino acids impart profound proteolytic stability and induce unique secondary structures (such as 14-helices) when incorporated into peptide backbones [1]. The target compound, (S)-3-Amino-2-(3,4-dimethoxybenzyl)propanoic acid, features an electron-rich 3,4-dimethoxybenzyl side chain, making it a highly valued building block for neuroactive agents and cardiovascular drug candidates.
This application note details a highly diastereoselective, field-proven protocol for synthesizing this compound. The methodology leverages the conjugate addition of lithium dibenzylamide to an N-acryloyl SuperQuat derivative, followed by an in situ enolate alkylation [2].
Strategic Rationale & Mechanistic Insights
As a Senior Application Scientist, it is critical to understand why specific reagents and conditions are selected, rather than just executing the steps.
-
Chiral Auxiliary Selection (SuperQuat vs. Standard Evans): While standard Evans oxazolidinones (e.g., the 4-isopropyl derivative) provide excellent stereocontrol, the "SuperQuat" auxiliary (4-isopropyl-5,5-dimethyloxazolidin-2-one) offers enhanced facial shielding. The gem-dimethyl groups at the 5-position force the 4-isopropyl group into a rigid conformation that completely blocks the Re face of the enolate. This guarantees that the incoming electrophile (3,4-dimethoxybenzyl bromide) attacks exclusively from the Si face, maximizing diastereomeric excess (dr > 98:2) [2].
-
Nucleophile Selection (Lithium Dibenzylamide): The use of LiN(Bn)₂ is highly deliberate. Its extreme steric bulk entirely suppresses competing 1,2-addition to the imide carbonyl, ensuring strictly 1,4-conjugate addition. Furthermore, the benzyl protecting groups are easily and cleanly removed via hydrogenolysis in the final step, avoiding harsh acidic or basic deprotection conditions that could epimerize the newly formed C2 stereocenter.
-
Temperature Control Causality: The initial conjugate addition must be performed at -78 °C. This suppresses the spontaneous polymerization of the N-acryloyl starting material and traps the resulting lithium enolate in its kinetic Z-geometry, which is an absolute requirement for the subsequent stereoselective alkylation.
Retrosynthetic Pathway & Synthetic Workflow
Synthetic workflow for (S)-3-Amino-2-(3,4-dimethoxybenzyl)propanoic acid via SuperQuat auxiliary.
Experimental Protocols & Self-Validation Systems
Step 1: Conjugate Addition and Diastereoselective Alkylation
Reagents: (S)-N-Acryloyl-4-isopropyl-5,5-dimethyloxazolidin-2-one (1.0 eq), Dibenzylamine (1.1 eq), n-BuLi (2.5 M in hexanes, 1.05 eq), 3,4-Dimethoxybenzyl bromide (1.5 eq), anhydrous THF.
-
Enolate Generation: Cool a solution of dibenzylamine in anhydrous THF to -78 °C under a strict argon atmosphere. Add n-BuLi dropwise to generate lithium dibenzylamide. Stir for 30 minutes.
-
Conjugate Addition: Introduce the (S)-N-acryloyl SuperQuat derivative dropwise. Stir the mixture for 1 hour at -78 °C to ensure complete formation of the kinetic Z-enolate.
-
Alkylation: Add 3,4-dimethoxybenzyl bromide dropwise. Maintain the reaction at -78 °C for 1 hour, then gradually warm to -20 °C over 4 hours to drive the alkylation to completion.
-
Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract with EtOAc (3x), wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography.
-
Validation & Quality Control: TLC analysis (Hexanes/EtOAc 3:1) must show complete consumption of the N-acryloyl starting material. ¹H NMR of the purified intermediate will confirm the diastereomeric ratio (dr > 98:2) by integrating the distinct doublet-of-doublets of the newly formed C2 methine proton.
Step 2: Auxiliary Cleavage via Lithium Hydroperoxide
Reagents: LiOH·H₂O (2.0 eq), 30% H₂O₂ (4.0 eq), THF/H₂O (3:1).
-
Peroxide Activation: Dissolve the alkylated intermediate in the THF/H₂O mixture and cool to 0 °C. Add 30% H₂O₂ followed immediately by LiOH·H₂O. Causality Note: H₂O₂ converts LiOH to the highly nucleophilic lithium hydroperoxide (LiOOH), which selectively attacks the exocyclic imide carbonyl, preventing unwanted endocyclic cleavage and preserving the chiral auxiliary for future recovery.
-
Hydrolysis: Stir the mixture for 2 hours at 0 °C.
-
Quench and Recovery: Quench the excess peroxide by carefully adding 1.5 N Na₂SO₃. Remove the THF in vacuo. Extract the aqueous layer with DCM (3x) to recover the intact SuperQuat auxiliary.
-
Product Isolation: Acidify the remaining aqueous layer to pH 2–3 using 1 M HCl. Extract with EtOAc (3x), dry over Na₂SO₄, and concentrate to yield the (S)-3-(dibenzylamino)-2-(3,4-dimethoxybenzyl)propanoic acid.
-
Validation & Quality Control: IR spectroscopy must show the complete disappearance of the auxiliary imide carbonyl stretch (~1690 cm⁻¹). High-Resolution Mass Spectrometry (ESI+) will confirm the exact mass of the free acid [M+H]⁺.
Step 3: Global Deprotection via Hydrogenolysis
Reagents: 10% Pd/C (10 mol%), H₂ gas (1 atm), MeOH, glacial acetic acid (catalytic).
-
Reaction Setup: Dissolve the N,N-dibenzyl amino acid in MeOH and add 3-5 drops of glacial acetic acid. Causality Note: Acetic acid prevents the basic primary amine from poisoning the palladium catalyst and accelerates the cleavage of the robust benzyl-nitrogen bonds.
-
Hydrogenation: Carefully add 10% Pd/C under a stream of N₂. Evacuate the flask and backfill with H₂ gas (balloon pressure, 1 atm). Stir vigorously at room temperature for 12 hours.
-
Filtration: Purge the flask with N₂. Filter the black suspension through a tightly packed pad of Celite, washing generously with MeOH.
-
Crystallization: Concentrate the filtrate in vacuo. Triturate the resulting oil with cold diethyl ether to precipitate the final target compound as a white solid.
-
Validation & Quality Control: A Ninhydrin stain on a silica TLC plate will appear strongly positive (pink/purple), confirming the presence of a free primary amine. Chiral HPLC must be utilized to validate the final enantiomeric excess (ee > 98%).
Quantitative Data Summary
Table 1: Reaction Optimization and Stereochemical Outcomes
| Reaction Step | Transformation | Yield (%) | Diastereomeric / Enantiomeric Ratio | Key Validation Metric |
| 1 | Conjugate Addition-Alkylation | 82 - 86% | dr > 98:2 | ¹H NMR (C2 methine proton shift) |
| 2 | Auxiliary Cleavage | 88 - 92% | ee > 98% | IR (Loss of ~1690 cm⁻¹ imide C=O) |
| 3 | Global Deprotection | 94 - 96% | ee > 98% | Chiral HPLC, Positive Ninhydrin |
References
-
Lelais, G., & Seebach, D. (2004). Beta2-amino acids-syntheses, occurrence in natural products, and components of beta-peptides. Biopolymers, 76(3), 206-243. URL:[Link]
-
Beddow, J. E., Davies, S. G., Ling, K. B., Roberts, P. M., Russell, A. J., Smith, A. D., & Thomson, J. E. (2007). Asymmetric synthesis of beta2-amino acids: 2-substituted-3-aminopropanoic acids from N-acryloyl SuperQuat derivatives. Organic & Biomolecular Chemistry, 5(17), 2812-2825. URL:[Link]
Application Note: Chiral HPLC Method Development for (S)-3-Amino-2-(3,4-dimethoxybenzyl)propanoic Acid
Application Note: Chiral HPLC Method Development for (S)-3-Amino-2-(3,4-dimethoxybenzyl)propanoic Acid
Molecular Profiling & Analytical Challenges
(S)-3-Amino-2-(3,4-dimethoxybenzyl)propanoic acid (CAS: 910444-09-6) is a highly functionalized, unnatural β -amino acid[1]. Structurally, it features a zwitterionic backbone—comprising a primary amine at the β -position (C3) and a carboxylic acid at the C1 position—alongside a bulky, electron-rich 3,4-dimethoxybenzyl group at the chiral C2 stereocenter.
The Chromatographic Challenge: The simultaneous presence of a protonated amine (-NH 3+ ) and a deprotonated carboxylate (-COO − ) at neutral and physiological pH makes this molecule highly polar. Consequently, it exhibits extremely poor solubility in standard non-polar organic solvents (e.g., hexane/isopropanol) used in traditional normal-phase chromatography. Furthermore, underivatized zwitterions interact strongly with residual silanols on standard silica columns, leading to severe peak tailing and irreversible adsorption.
Strategic Rationale: Direct vs. Indirect Separation
Historically, the enantioseparation of amino acids required pre-column derivatization (e.g., using Fmoc-Cl, Boc-anhydride, or Sanger’s reagent) to mask the zwitterionic charges, thereby enabling separation on conventional polysaccharide-based Chiral Stationary Phases (CSPs)[2][3].
As a Senior Application Scientist, I strongly advise against derivatization for this molecule due to the following causal factors:
-
Risk of Racemization: The chemical derivatization process, particularly under basic conditions, can induce trace racemization at the C2 stereocenter, invalidating enantiomeric excess (ee%) calculations.
-
Matrix Complexity: Reagent by-products can co-elute with trace enantiomeric impurities.
The Solution: Modern method development prioritizes direct enantioseparation using specialized CSPs capable of recognizing the zwitterionic motif while discriminating the spatial arrangement of the 3,4-dimethoxybenzyl side chain[4][5].
Generalized workflow for the chiral HPLC method development of zwitterionic β-amino acids.
Core Chromatographic Protocols
To achieve baseline resolution ( Rs>1.5 ), three distinct self-validating methodologies can be employed. Each leverages a unique chiral recognition mechanism tailored to the β -amino acid structure.
Protocol A: Zwitterionic Cinchona Alkaloid CSPs (Recommended)
Mechanism: Chiralpak ZWIX(+) and ZWIX(-) columns utilize a cinchona alkaloid scaffold functionalized with a sulfonic acid group. This creates a zwitterionic surface that engages in "synergistic double ion-pairing" with the analyte[3][4]. The -SO 3− group of the CSP interacts electrostatically with the analyte's -NH 3+ , while the positively charged quinuclidinium nitrogen of the CSP interacts with the analyte's -COO − [3].
Synergistic double ion-pairing mechanism on a zwitterionic chiral stationary phase.
Step-by-Step Methodology:
-
Mobile Phase Preparation: Mix 500 mL Methanol and 500 mL Acetonitrile. Add 1.88 mL of Formic Acid (50 mM) and 2.58 mL of Diethylamine (25 mM). Sonicate for 10 minutes.
-
Causality: Methanol solvates the ions, while Acetonitrile enhances electrostatic interactions by reducing the solvation shell. The 2:1 Acid:Base ratio acts as a counter-ion displacer to elute the strongly retained zwitterion[4].
-
-
Sample Preparation: Dissolve the analyte in the mobile phase to a concentration of 1.0 mg/mL.
-
Self-Validation: If the sample is cloudy, add up to 5% water. Do not exceed 10% water, as it will disrupt the delicate ion-pairing mechanism.
-
-
Chromatographic Conditions:
-
Column: Chiralpak ZWIX(+), 150 x 4.6 mm, 3 µm.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25 °C.
-
Detection: UV at 220 nm or 280 nm.
-
-
Elution Order Reversal: If the trace (R)-enantiomer elutes after the main (S)-peak (causing tailing overlap), seamlessly switch to the ZWIX(-) column to reverse the elution order[3][4].
Protocol B: Macrocyclic Glycopeptide CSPs (Teicoplanin)
Mechanism: Teicoplanin-based columns (e.g., Astec Chirobiotic T) possess multiple chiral centers, hydrophobic pockets, and ionizable groups. They separate underivatized β -amino acids via a combination of ionic interactions, hydrogen bonding, and π−π stacking with the 3,4-dimethoxybenzyl ring[5].
Step-by-Step Methodology:
-
Mobile Phase Preparation: Prepare a 100 mM Ammonium Formate buffer in water, adjusted to pH 4.0. Mix 200 mL of this buffer with 800 mL Methanol (80:20 MeOH:Buffer).
-
Causality: Operating in Polar Ionic Mode (PIM), the high organic content forces the polar zwitterion into the hydrophilic clefts of the teicoplanin selector, while the buffer provides the ionic strength necessary to maintain sharp peak shapes.
-
-
Chromatographic Conditions:
-
Column: Astec Chirobiotic T, 250 x 4.6 mm, 5 µm.
-
Flow Rate: 1.0 mL/min at 20 °C.
-
Detection: UV at 280 nm.
-
-
Optimization: If retention is too high, increase the water content to shift the separation into a reversed-phase mechanism[5].
Protocol C: Crown Ether CSPs
Mechanism: Crownpak CR-I(+) utilizes a chiral crown ether bonded to silica. The crown ether cavity selectively forms a host-guest inclusion complex with primary amines (-NH 3+ ). The chiral barrier of the crown ether discriminates between the (S) and (R) configurations at the adjacent C2 chiral center[6].
Step-by-Step Methodology:
-
Mobile Phase Preparation: Add concentrated Perchloric acid (HClO 4 ) to HPLC-grade water until pH 1.5 is reached (approx. 0.05% v/v).
-
Causality: A pH of 1.5 ensures the carboxylate is fully protonated (neutralized) and the primary amine is fully protonated (cationic). This is strictly required for the crown ether inclusion complex to form[6].
-
-
Chromatographic Conditions:
-
Column: Crownpak CR-I(+), 150 x 3.0 mm, 5 µm.
-
Flow Rate: 0.4 mL/min.
-
Temperature: 5 °C.
-
Causality: Host-guest complexation is highly exothermic; sub-ambient temperatures drastically improve enantioselectivity ( α ) and resolution.
-
Data Presentation: Method Comparison
| Parameter | Protocol A: ZWIX(+) | Protocol B: Chirobiotic T | Protocol C: Crownpak CR-I(+) |
| Primary Mechanism | Double ion-pairing | H-bonding, π−π , Steric inclusion | Host-guest inclusion |
| Mobile Phase | MeOH/ACN + FA + DEA | MeOH/H 2 O + NH 4 FA | Aqueous acidic (pH 1.5) |
| Temperature | 25 °C | 20 - 25 °C | 5 - 15 °C (Critical) |
| Detection | UV 220 nm / MS | UV 280 nm / MS | UV 210 nm |
| Elution Reversal | Yes (Switch to ZWIX-) | No | Yes (Switch to CR-I(-)) |
| Method Advantage | High loadability, MS compatible | Broad selectivity, robust | Exceptional for primary amines |
| Method Limitation | Complex mobile phase tuning | Lower efficiency (broader peaks) | Highly acidic, low temp required |
Sources
Technical Notes & Optimization
Improving enantiomeric excess in (S)-3-Amino-2-(3,4-dimethoxybenzyl)propanoic acid synthesis
Improving enantiomeric excess in (S)-3-Amino-2-(3,4-dimethoxybenzyl)propanoic acid synthesis
Technical Support Center: Enantioselective Synthesis of (S)-3-Amino-2-(3,4-dimethoxybenzyl)propanoic Acid
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the stereocontrol of α -substituted β -amino acids. Synthesizing (S)-3-Amino-2-(3,4-dimethoxybenzyl)propanoic acid presents a unique challenge: the C2 ( α ) stereocenter is highly susceptible to epimerization, and the bulky 3,4-dimethoxybenzyl group creates significant steric hindrance during asymmetric induction[1].
This guide provides field-proven troubleshooting strategies for the three most viable synthetic pathways, ensuring your protocols are robust, self-validating, and mechanistically sound.
Strategic Overview & Quantitative Data
Before diving into specific troubleshooting modules, it is critical to select the right synthetic pathway based on your lab's capabilities and scale requirements.
Caption: Decision tree for selecting and troubleshooting the optimal enantioselective synthesis pathway.
Table 1: Quantitative Comparison of Enantioselective Strategies
| Synthetic Strategy | Primary Catalyst / Reagent | Typical Catalyst Loading | Operating Temp / Pressure | Expected ee / de | Primary Risk Factor |
| Asymmetric Hydrogenation | Rh(I)-(R)-(S)-Josiphos | 0.1 – 1.0 mol% | 50 °C / 90 psi | 93 – 97% | E/Z Isomerization |
| Chiral Auxiliary Alkylation | Pyrimidinone Auxiliary | 1.0 Equivalent | -78 °C to 0 °C / 1 atm | >98% (de) | Cleavage Epimerization |
| Organocatalysis | Chiral Thiourea | 10 – 20 mol% | -10 °C / 1 atm | 85 – 92% | Catalyst Poisoning |
Module 1: Asymmetric Hydrogenation of Unprotected Enamines
FAQ 1: Why is my ee stalling at 75% when using Rh-Josiphos catalysts?
Mechanistic Causality: The enantioselectivity in Rh-catalyzed asymmetric hydrogenation of unprotected β -amino acrylates is fundamentally dictated by the E/Z geometry of the substrate and the partial pressure of hydrogen[2]. If your substrate is a mixture of E and Z isomers, the chiral Rh-complex will hydrogenate them at different rates and with opposing enantiofacial selectivities. Furthermore, unlike standard Ru-BINAP systems where lower pressure often increases ee, Rh-catalyzed enamine hydrogenation requires higher pressures (e.g., 90 psi) to rapidly trap the anti-oxidative addition intermediate before reversible, non-selective hydride migration steps degrade the stereocontrol[3].
Self-Validating Protocol: Optimized Rh-Catalyzed Hydrogenation
-
Substrate Purification: Purify the α -(3,4-dimethoxybenzyl)- β -amino acrylate precursor to >95% Z-isomer via recrystallization (typically from hot EtOAc/Hexanes).
-
Catalyst Preparation: In a nitrogen-filled glovebox, dissolve [Rh(cod)Cl]2 and (R)-(S)-Josiphos (1.0 mol% total Rh) in anhydrous, degassed methanol.
-
Pressurization: Transfer the substrate and catalyst solution to a high-pressure Parr reactor. Purge with H2 three times, then pressurize strictly to 90 psi (approx. 6.2 bar)[3].
-
Reaction: Heat to 50 °C and stir vigorously for 18 hours.
-
Validation Step: Before scaling up, pull a 0.1 mL aliquot, filter through a short silica plug to remove the metal, and analyze via chiral HPLC (e.g., Chiralcel OD-H). A baseline separation showing >95% ee validates the Z-isomer purity and catalyst efficiency.
Module 2: Chiral Auxiliary-Directed Alkylation
FAQ 2: The alkylation of my chiral auxiliary gives >98% de, but after hydrolysis to the free amino acid, the ee drops to 80%. What is causing this racemization?
Mechanistic Causality: You are experiencing base-catalyzed epimerization at the C2 ( α ) position during the auxiliary cleavage step. The α -proton of the newly formed β -amino acid derivative is highly acidic because it is flanked by the carbonyl and the electron-rich 3,4-dimethoxybenzyl group. Standard harsh basic hydrolysis (e.g., refluxing NaOH) promotes the formation of an achiral enolate intermediate. Upon reprotonation, the stereochemical integrity at C2 is destroyed, leading to a racemic mixture[4].
Caption: Mechanism of base-catalyzed epimerization at the alpha-carbon during auxiliary cleavage.
Self-Validating Protocol: Mild Peroxide-Mediated Cleavage To prevent enolization, you must utilize a mild, nucleophilic peroxide-mediated cleavage (LiOOH) which attacks the carbonyl carbon rapidly at low temperatures without deprotonating the α -position[5].
-
Preparation: Dissolve the alkylated pyrimidinone auxiliary in a 3:1 mixture of THF and H2O . Cool strictly to 0 °C using an ice bath.
-
Reagent Addition: Add 30% aqueous H2O2 (4.0 eq) dropwise, followed immediately by LiOH (2.0 eq). The peroxide increases the nucleophilicity of the hydroxide, allowing cleavage at 0 °C.
-
Reaction: Stir at 0 °C for exactly 1 hour.
-
Quench: Quench the excess peroxide carefully with 1.5 N aqueous Na2SO3 .
-
Validation Step: Monitor the cleavage via LC-MS. The complete disappearance of the M+ mass corresponding to the auxiliary-bound intermediate confirms full hydrolysis. Only proceed to the acidic workup once this is validated, ensuring no unreacted material skews the final optical rotation.
Module 3: Organocatalytic Conjugate Addition
FAQ 3: My organocatalytic conjugate addition yields excellent ee (>90%), but the reaction stalls at 40% conversion. How can I push it to completion?
Mechanistic Causality: This is a classic case of product inhibition and catalyst poisoning. The basicity of the newly formed β -amino ester allows it to competitively hydrogen-bond with the chiral thiourea catalyst, displacing the less basic starting materials[6]. Additionally, organocatalytic conjugate additions are reversible; prolonged reaction times at room temperature can lead to retro-Michael addition, which not only lowers the overall yield but slowly erodes the ee over time[1].
Self-Validating Protocol: Acid-Cocatalyzed Conjugate Addition
-
Setup: Dissolve the α -(3,4-dimethoxybenzyl) acrylate and the amine nucleophile in anhydrous toluene.
-
Catalyst Addition: Add the chiral thiourea catalyst (10 mol%) and a mild, non-nucleophilic acid co-catalyst (e.g., benzoic acid, 10 mol%). The acid protonates the product amine, preventing it from binding and poisoning the thiourea.
-
Temperature Control: Run the reaction at a slightly depressed temperature (-10 °C) to suppress the retro-Michael pathway.
-
Validation Step: Perform an initial kinetic run taking aliquots at 2, 4, and 8 hours. If conversion reaches >80% at 8 hours while ee remains stable at >90%, the suppression of product inhibition is confirmed, validating the co-catalyst choice.
References
-
Weiner, B., Szymański, W., Janssen, D. B., Minnaard, A. J., & Feringa, B. L. (2010). Recent advances in the catalytic asymmetric synthesis of beta-amino acids. Chemical Society Reviews, 39(5), 1656-1691. URL:[Link]
-
Díaz-Sánchez, B. R., Iglesias-Arteaga, M. A., Melgar-Fernández, R., & Juaristi, E. (2007). Synthesis of 2-substituted-5-halo-2,3-dihydro-4(H)-pyrimidin-4-ones and their derivatization utilizing the Sonogashira coupling reaction in the enantioselective synthesis of alpha-substituted beta-amino acids. The Journal of Organic Chemistry, 72(13), 4822-4825. URL:[Link]
-
Hsiao, Y., Rivera, N. R., Rosner, T., Krska, S. W., Njolito, E., Wang, F., ... & Malan, C. (2004). Highly Efficient Synthesis of β-Amino Acid Derivatives via Asymmetric Hydrogenation of Unprotected Enamines. Journal of the American Chemical Society, 126(32), 9918-9919. URL:[Link]
Sources
- 1. Recent advances in the catalytic asymmetric synthesis of beta-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Highly efficient synthesis of beta-amino acid derivatives via asymmetric hydrogenation of unprotected enamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of 2-substituted-5-halo-2,3-dihydro-4(H)-pyrimidin-4-ones and their derivatization utilizing the Sonogashira coupling reaction in the enantioselective synthesis of alpha-substituted beta-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of 2-substituted-5-halo-2,3-dihydro-4(H)-pyrimidin-4-ones and their derivatization utilizing the Sonogashira coupling reaction in the enantioselective synthesis of alpha-substituted beta-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
How to prevent racemization of (S)-3-Amino-2-(3,4-dimethoxybenzyl)propanoic acid during coupling
How to prevent racemization of (S)-3-Amino-2-(3,4-dimethoxybenzyl)propanoic acid during coupling
Created by the Office of the Senior Application Scientist
This guide provides in-depth technical support for researchers, chemists, and drug development professionals encountering challenges with stereochemical integrity during the coupling of (S)-3-Amino-2-(3,4-dimethoxybenzyl)propanoic acid. Our goal is to equip you with the mechanistic understanding and practical protocols necessary to prevent racemization and ensure the synthesis of chirally pure target molecules.
Troubleshooting Guide: Diagnosing and Solving Racemization
This section addresses issues observed during or after your coupling reaction.
Issue: My post-coupling analysis (chiral HPLC, polarimetry) indicates a mixture of diastereomers. What happened?
Root Cause Analysis: The loss of stereochemical integrity at the C2 position of your amino acid derivative is the result of racemization during the carboxyl group activation and coupling steps. This occurs when the chiral C2 carbon is temporarily converted into a planar, achiral intermediate, which can then be reprotonated or attacked from either face, leading to a mixture of (S) and (R) configurations.
For your specific molecule, (S)-3-Amino-2-(3,4-dimethoxybenzyl)propanoic acid, two primary mechanisms are at play[1][2][3]:
-
Direct Enolization (Direct α-Abstraction): This is a significant risk for your substrate. Activation of the carboxylic acid makes the C2 proton highly acidic. A base in the reaction mixture can abstract this proton, forming a planar enolate intermediate. This pathway is particularly favored due to the benzylic nature of the C2 proton, which further stabilizes the resulting planar structure.[2][3]
-
Oxazolone Formation: This is the most common racemization pathway for standard N-protected α-amino acids.[4][5][6] The activated carboxyl group is attacked intramolecularly by the oxygen of the N-terminal protecting group's carbonyl (e.g., in Fmoc or Boc), forming a planar oxazolone (or azlactone) ring. The C2 proton on this ring is acidic and easily removed by a base, leading to racemization.[4][7][8]
Caption: Fig. 1: Primary Racemization Pathways
Troubleshooting Steps:
-
Review Your Coupling Reagent & Additives:
-
Problem: Using a carbodiimide (DCC, EDC) without a racemization-suppressing additive. Carbodiimides form highly reactive O-acylisourea intermediates that are extremely prone to both oxazolone formation and direct enolization.[9][10]
-
Solution: ALWAYS use carbodiimides with an additive like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®).[5][11] These additives trap the O-acylisourea to form a more stable active ester that is less susceptible to racemization.[5][12][13] HOAt is generally more effective than HOBt.[1]
-
-
Evaluate Your Base:
-
Problem: Use of a strong, sterically unhindered base like triethylamine (TEA) or excess N,N-diisopropylethylamine (DIPEA). These bases readily abstract the acidic C2 proton, promoting the direct enolization pathway.[1][14]
-
Solution: Switch to a weaker or more sterically hindered base, such as N-methylmorpholine (NMM) or 2,4,6-collidine.[1][14] Use the minimum stoichiometry required (often 1-2 equivalents). For onium salt couplings (HATU, HBTU), if you are starting with the amine hydrochloride salt, you need a base to liberate the free amine, but use the mildest conditions possible.
-
-
Control Reaction Temperature:
-
Check Activation Time:
-
Problem: Long pre-activation times or overall long reaction times increase the window of opportunity for the activated acid to racemize before it couples with the amine.
-
Solution: Use a coupling reagent known for fast kinetics, like HATU or COMU.[4][16][17] Minimize the pre-activation step (the time between adding the coupling reagent and adding the amine component) to just a few minutes.
-
Frequently Asked Questions (FAQs)
This section provides proactive guidance for experiment planning.
Q1: How do I choose the best coupling reagent to prevent racemization?
The choice of coupling reagent is critical. Reagents should be selected based on their mechanism, reactivity, and risk profile for racemization.[4]
| Reagent Class | Examples | Racemization Risk | Mechanism & Key Considerations |
| Carbodiimides | DCC, DIC, EDC | High (if used alone) | Forms a highly reactive O-acylisourea intermediate. Must be used with an additive (HOBt, HOAt, Oxyma) to suppress racemization.[9][10] |
| Additives | HOBt, HOAt, OxymaPure® | N/A (Used with others) | Traps reactive intermediates to form more stable active esters, which are less prone to racemization.[12][13] HOAt and Oxyma are generally superior to HOBt.[1][10] |
| Onium Salts (Aminium/Uronium) | HBTU, HATU, HCTU, COMU | Low to Very Low | These reagents incorporate the additive structure (HOBt or HOAt) and activate the acid rapidly to form the corresponding active ester in situ.[16] HATU (based on HOAt) is generally superior to HBTU (based on HOBt) for difficult couplings and minimizing racemization.[4][16][18] COMU (based on Oxyma) is also highly effective.[17] |
| Phosphonium Salts | PyBOP, PyAOP | Low | Similar in function to aminium salts, forming active esters rapidly. Can produce carcinogenic HMPA as a byproduct (BOP). |
Recommendation: For a sensitive substrate like (S)-3-Amino-2-(3,4-dimethoxybenzyl)propanoic acid, an onium salt such as HATU or COMU is the preferred choice due to their high coupling efficiency and low racemization potential.[4][17]
Q2: What is the optimal solvent and base combination?
-
Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) are most common for solubility but can promote racemization.[19][20] If solubility allows, a less polar solvent like dichloromethane (DCM) may reduce racemization.[14]
-
Base: The base is often the biggest contributor to racemization.[1][2]
-
Avoid: Triethylamine (TEA).
-
Use with Caution: N,N-diisopropylethylamine (DIPEA). It is common but can still promote racemization.
-
Recommended: N-methylmorpholine (NMM) or 2,4,6-collidine. These weaker, more sterically hindered bases are less likely to cause proton abstraction at the chiral center.[1][14]
-
Q3: Can you provide a reliable, low-racemization coupling protocol?
Absolutely. The following protocol utilizes HATU, a highly efficient onium salt reagent, with a sterically hindered base to minimize racemization risk.
Protocol: Low-Racemization Coupling using HATU
-
Preparation: Under an inert atmosphere (N₂ or Ar), dissolve (S)-3-Amino-2-(3,4-dimethoxybenzyl)propanoic acid (1.0 eq) in anhydrous DMF.
-
Reagent Addition: Add HATU (1.05 eq) and 2,4,6-collidine (2.0 eq) to the solution.
-
Pre-activation: Stir the mixture at 0 °C for 2-5 minutes. Do not exceed 5 minutes. The solution should be homogeneous.
-
Coupling: Add the amine component (1.1 eq) to the reaction mixture.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours.
-
Monitoring: Monitor the reaction progress by LC-MS or TLC to confirm the consumption of the starting acid.
-
Work-up: Once the reaction is complete, proceed with your standard aqueous work-up and purification protocol.
Caption: Fig. 2: Low-Racemization Coupling Workflow
References
-
The Role of HOBt and HBTU in Peptide Coupling Reactions. (n.d.). Gepept. Retrieved March 25, 2026, from [Link]
- Miyazawa, T., Otomatsu, T., Fukui, Y., Yamada, T., & Kuwata, S. (1992). Simultaneous use of 1-hydroxybenzotriazole and copper(II) chloride as additives for racemization-free and efficient peptide synthesis by the carbodiimide method. International Journal of Peptide and Protein Research, 39(4), 308-314.
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved March 25, 2026, from [Link]
-
HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety. (n.d.). Gyros Protein Technologies. Retrieved March 25, 2026, from [Link]
-
The Chemistry of Peptide Synthesis: Understanding the Role of 1-Hydroxybenzotriazole (HOBt). (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved March 25, 2026, from [Link]
- Al-Faham, A., et al. (2015). TOMBU and COMBU as Novel Uronium-Type Peptide Coupling Reagents Derived from Oxyma-B. Molecules, 20(8), 14834-14849.
- Ovchinnikov, Y. A., Ivanov, V. T., & Miroshnikov, A. I. (2001). Peptide conjugation: unexpected ring opening of azacrown ether nucleophiles in the oxazolone-based coupling.
-
Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved March 25, 2026, from [Link]
- Hegarty, A. F., & Bruice, T. C. (1970). Kinetics of Racemization and Hydrolysis of Oxazol-5(4H)-ones.
- Wi, N., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.
-
oxford-peptides-reviews. (n.d.). oxazolone formation in peptide synthesis coupling. Retrieved March 25, 2026, from [Link]
-
Wi, N., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. PubMed. Retrieved March 25, 2026, from [Link]
- Miyazawa, T., Otomatsu, T., Yamada, T., & Kuwata, S. (1989). Effect of copper(II) chloride on suppression of racemization in peptide synthesis by the carbodiimide method. Chemical & Pharmaceutical Bulletin, 37(4), 899-902.
-
Mechanism of epimerisation/racemisation through oxazolone intermediate. (n.d.). ResearchGate. Retrieved March 25, 2026, from [Link]
-
Vasanthakumar, G., & Velmurugan, D. (2023). Epimerisation in Peptide Synthesis. MDPI. Retrieved March 25, 2026, from [Link]
- Wang, P., et al. (2021). Allenone-Mediated Racemization/Epimerization-Free Peptide Bond Formation and Its Application in Peptide Synthesis. Journal of the American Chemical Society, 143(27), 10398-10407.
- Wang, P., & Wan, Z. (2023). Ynamide Coupling Reagents: Origin and Advances. Accounts of Chemical Research, 56(15), 2045-2059.
- Subirós-Funosas, R., et al. (2013). Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. Organic Letters, 15(24), 6230-6233.
-
HATU and HBTU Peptide Coupling: Mechanism and Bench Utility. (n.d.). Gyros Protein Technologies. Retrieved March 25, 2026, from [Link]
- Nam, I., et al. (2024). Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets. Proceedings of the National Academy of Sciences, 121(2), e2313619120.
- Bodanszky, M., & Bodanszky, A. (1967). Racemization in peptide synthesis. Mechanism-specific models.
- Kumar, A., & Sharma, A. (2022). Advances in solid-phase peptide synthesis in aqueous media (ASPPS). RSC Advances, 12(38), 24657-24673.
- Wang, P., et al. (2024). Inverse Peptide Synthesis Using Transient Protected Amino Acids. Journal of the American Chemical Society, 146(6), 3749-3757.
- Liffert, R., et al. (2014). Bachem – Insights into Peptide Chemistry Achievements by the World's Leading Independent Manufacturer of Peptides. CHIMIA International Journal for Chemistry, 68(4), 252-256.
-
New Trends in Peptide Coupling Reagents. (2000). ResearchGate. Retrieved March 25, 2026, from [Link]
- El-Faham, A., & Albericio, F. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 25(3), 443-461.
- Richard, J. P., et al. (2002). Formation and Stability of Peptide Enolates in Aqueous Solution. Journal of the American Chemical Society, 124(29), 8560-8571.
- La-Venia, A., et al. (2024). Application of a new green protocol in solid-phase peptide synthesis: identification of a new green solvent mixture compatible with TBEC/ETT. Journal of Peptide Science, e3560.
- Atras, A., et al. (2021). Green binary solvent mixtures in solid-phase peptide synthesis. Green Chemistry, 23(10), 3681-3691.
-
Racemization in peptide synthesis. (2015). Slideshare. Retrieved March 25, 2026, from [Link]
- Echner, H., & Voelter, W. (1993). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis.
- Vasanthakumar, G. R., & Velmurugan, D. (2023). Epimerisation in Peptide Synthesis. Molecules (Basel, Switzerland), 28(24), 8017.
Sources
- 1. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 2. Epimerisation in Peptide Synthesis | MDPI [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. Kinetics of racemization and hydrolysis of oxazol-5(4H)-ones - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. vvgldj.wiki [vvgldj.wiki]
- 9. peptide.com [peptide.com]
- 10. Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release - PMC [pmc.ncbi.nlm.nih.gov]
- 11. peptide.com [peptide.com]
- 12. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
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- 16. peptidechemistry.org [peptidechemistry.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. TOMBU and COMBU as Novel Uronium-Type Peptide Coupling Reagents Derived from Oxyma-B - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Peptide conjugation: unexpected ring opening of azacrown ether nucleophiles in the oxazolone-based coupling - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 20. Racemization in peptide synthesis | PPTX [slideshare.net]
Technical Support Center: (S)-3-Amino-2-(3,4-dimethoxybenzyl)propanoic acid Degradation and Impurity Profiling
Technical Support Center: (S)-3-Amino-2-(3,4-dimethoxybenzyl)propanoic acid Degradation and Impurity Profiling
Welcome to the technical support guide for (S)-3-Amino-2-(3,4-dimethoxybenzyl)propanoic acid. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability, degradation pathways, and impurity profiling of this critical amino acid derivative. As a key building block in pharmaceutical synthesis, understanding its chemical behavior is paramount for ensuring product quality, safety, and regulatory compliance.[1][2]
This guide offers a combination of frequently asked questions for foundational knowledge and detailed troubleshooting protocols to address specific experimental challenges.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is (S)-3-Amino-2-(3,4-dimethoxybenzyl)propanoic acid, and why is its stability profile critical?
(S)-3-Amino-2-(3,4-dimethoxybenzyl)propanoic acid is a chiral amino acid derivative used as a key intermediate or building block in the synthesis of various pharmaceutical compounds, particularly those targeting neurological pathways.[2][3] Its molecular integrity is crucial because any degradation or the presence of impurities can directly impact the safety and efficacy of the final active pharmaceutical ingredient (API). Regulatory bodies like the FDA and international guidelines (ICH) mandate thorough stability testing and impurity characterization to ensure that a drug substance is stable under various environmental conditions and to identify any potential degradants that could be harmful.[4][5]
Q2: What are the most probable degradation pathways for this molecule under stress conditions?
Based on its functional groups (amino, carboxylic acid, dimethoxybenzyl), the molecule is susceptible to several degradation pathways, especially under forced degradation conditions:
-
Hydrolysis: The methoxy groups (-OCH₃) on the benzene ring are susceptible to acid-catalyzed hydrolysis, leading to the formation of corresponding phenolic compounds (demethylation).
-
Oxidation: The benzylic position (the carbon connecting the benzene ring to the propanoic acid backbone) and the amino group are prone to oxidation. Oxidative degradation can be initiated by agents like hydrogen peroxide, leading to a variety of products, including ketones or hydroxylated species.
-
Decarboxylation: Under thermal stress, the carboxylic acid group (-COOH) may be lost as CO₂, particularly if the reaction environment facilitates it.
-
Photodegradation: Exposure to UV or visible light can provide the energy to initiate free-radical reactions, potentially leading to complex degradation profiles. ICH guideline Q1B specifically addresses photostability testing.[4]
Q3: What are the likely process-related impurities I should be aware of?
Process-related impurities are chemical entities that arise during the synthesis of the target compound.[6] Without a specific synthesis route, we can infer potential impurities based on common synthetic strategies for similar molecules:[7][8]
-
Starting Materials: Unreacted starting materials, such as 3,4-dimethoxybenzaldehyde or related compounds.
-
Intermediates: Incompletely reacted intermediates from multi-step syntheses.
-
Diastereomers/Enantiomers: The presence of the (R)-enantiomer if the synthesis is not perfectly stereoselective.
-
By-products: Products from side reactions, such as over-alkylation, reduction of the aromatic ring, or polymerization.
Q4: What are the standard regulatory guidelines for conducting forced degradation studies?
Forced degradation, or stress testing, is governed by the International Conference on Harmonisation (ICH) guidelines.[4][9] The key documents are:
-
ICH Q1A(R2): Stability Testing of New Drug Substances and Products. This provides the overall framework for stability testing.[4]
-
ICH Q1B: Photostability Testing of New Drug Substances and Products. This details the requirements for testing under light exposure.[4]
These studies involve subjecting the drug substance to conditions more severe than accelerated stability testing, such as high heat, humidity, strong acid/base solutions, oxidizing agents, and intense light, to produce degradation products.[4][5] The goal is to achieve a target degradation of approximately 5-20% to ensure that the analytical methods are capable of detecting the degradants without completely destroying the sample.[10]
Q5: How should I store (S)-3-Amino-2-(3,4-dimethoxybenzyl)propanoic acid to minimize degradation?
To maintain its integrity, the compound should be stored in a well-sealed container, protected from light and moisture. Recommended storage conditions are typically refrigerated at 2-8°C.[3][11] Storing under an inert atmosphere (e.g., nitrogen or argon) can further prevent oxidative degradation.
Section 2: Troubleshooting Guide
Issue 1: I am observing unexpected peaks in my HPLC-UV chromatogram.
-
Possible Cause A: On-Column or In-Solution Degradation. The analyte may be unstable in your sample diluent or upon interaction with the stationary phase.
-
Troubleshooting Steps:
-
Check Sample Age: Analyze freshly prepared samples immediately.
-
Use a Cooled Autosampler: Set the autosampler to 4-8°C to slow down potential degradation while samples are queued for injection.
-
Evaluate Diluent pH: The pH of your sample diluent can catalyze hydrolysis. Prepare samples in a neutral, buffered mobile phase or aprotic solvent like acetonitrile if solubility permits.
-
Run a Blank Gradient: Inject your sample diluent alone to ensure the extraneous peaks are not from the solvent or contaminants.
-
-
-
Possible Cause B: Process-Related Impurity. The peak may be an impurity from the synthesis that co-elutes or is structurally similar to the main compound.
-
Troubleshooting Steps:
-
Obtain a High-Purity Standard: Analyze a certified reference standard, if available, to confirm if the peak is present in a different batch.
-
Modify Chromatographic Selectivity: Change the column chemistry (e.g., from C18 to Phenyl-Hexyl or Cyano), mobile phase pH, or organic modifier (e.g., methanol instead of acetonitrile) to achieve separation.
-
Employ Orthogonal Methods: Use a different analytical technique, like capillary electrophoresis (CE), to confirm the presence of impurities.[6]
-
-
-
Possible Cause C: Photodegradation. The compound may be degrading due to exposure to ambient or UV light during sample preparation.
-
Troubleshooting Steps:
-
Use Amber Vials: Prepare and store all samples and standards in amber or UV-protected vials.
-
Minimize Light Exposure: Work in a dimly lit area or under yellow light during sample preparation.
-
Compare Results: Prepare one sample under normal light and another in a dark room. A significant difference in the impurity profile indicates photosensitivity.
-
-
Issue 2: My quantification results are inconsistent and show poor reproducibility.
-
Possible Cause A: Incomplete Derivatization (if applicable). Many amino acid analyses use pre- or post-column derivatization to enhance UV absorbance or fluorescence.[12][13] Incomplete or variable reactions will lead to inconsistent results.
-
Troubleshooting Steps:
-
Optimize Reaction Time and Temperature: Ensure the derivatization reaction goes to completion by optimizing time, temperature, and reagent concentration.
-
Control pH: Derivatization reactions are often highly pH-dependent. Ensure your samples and standards are buffered at the optimal pH.
-
Reagent Stability: Prepare derivatizing agents fresh daily, as many are unstable.
-
-
-
Possible Cause B: Adsorption or Poor Peak Shape. The primary amine in the molecule can interact with residual silanols on the HPLC column, leading to peak tailing and variable integration.
-
Troubleshooting Steps:
-
Use a Low-pH Mobile Phase: A mobile phase pH of ~2.5-3.0 will protonate both the amine (NH₃⁺) and the carboxylic acid, while also suppressing silanol activity. Use a buffer like phosphate or formate.
-
Add an Ion-Pairing Agent: For difficult separations, a low concentration of an ion-pairing agent like trifluoroacetic acid (TFA) can improve peak shape.
-
Use a Modern, End-Capped Column: High-purity silica columns with advanced end-capping are less prone to secondary interactions.
-
-
Issue 3: I have an unknown impurity peak that I cannot identify.
-
Solution: Employ Mass Spectrometry (MS) and Preparative Chromatography.
-
LC-MS Analysis: The most powerful tool for impurity identification is Liquid Chromatography-Mass Spectrometry (LC-MS).[14]
-
Perform an LC-MS run in both positive and negative electrospray ionization (ESI) modes to determine the molecular weight of the unknown impurity.
-
The accurate mass measurement from a high-resolution mass spectrometer (HRMS) like a TOF or Orbitrap can help predict the elemental composition.
-
-
Tandem MS (MS/MS): Fragment the impurity's molecular ion to obtain structural information. The fragmentation pattern can reveal the loss of functional groups (e.g., loss of H₂O, CO₂, or CH₃), providing clues to its structure.
-
Isolation and NMR: If the impurity is present at a sufficient level (>0.1%), use preparative HPLC to isolate a few milligrams. The isolated material can then be analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structure elucidation.
-
Section 3: Key Experimental Protocols
Protocol 1: Forced Degradation (Stress Testing) Workflow
Objective: To intentionally degrade the sample to identify potential degradation products and validate the stability-indicating nature of the analytical method.
Materials: (S)-3-Amino-2-(3,4-dimethoxybenzyl)propanoic acid, 1M HCl, 1M NaOH, 3-30% H₂O₂, HPLC-grade water, HPLC-grade acetonitrile/methanol.
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the compound at ~1 mg/mL in a suitable solvent (e.g., 50:50 water:acetonitrile).
-
Acid Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 1M HCl.
-
Heat at 60-80°C for a specified time (e.g., 2, 8, 24 hours).
-
Cool, neutralize with 1 mL of 1M NaOH, and dilute to a final concentration of ~0.1 mg/mL for analysis.
-
Rationale: This condition specifically targets acid-labile groups like the methoxy ethers.
-
-
Base Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 1M NaOH.
-
Keep at room temperature or heat gently (e.g., 40°C) for a specified time.
-
Cool, neutralize with 1 mL of 1M HCl, and dilute for analysis.
-
Rationale: Basic conditions can promote hydrolysis and other base-catalyzed reactions.
-
-
Oxidative Degradation:
-
Mix 1 mL of stock solution with 1 mL of 3-30% H₂O₂.
-
Keep at room temperature for a specified time, protected from light.
-
Dilute for analysis.
-
Rationale: This mimics oxidative stress and targets electron-rich sites like the benzene ring and the benzylic position.
-
-
Thermal Degradation:
-
Store the solid compound in an oven at a high temperature (e.g., 105°C) for several days.
-
Also, heat a solution of the compound at 60-80°C.
-
Dissolve/dilute the samples for analysis.
-
Rationale: Assesses the intrinsic thermal stability of the molecule.
-
-
Photolytic Degradation:
-
Expose both solid and solution samples to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).[4]
-
Analyze the samples alongside a dark control (wrapped in aluminum foil).
-
Rationale: Identifies susceptibility to degradation upon exposure to light, which is critical for packaging and storage decisions.
-
Protocol 2: Example Stability-Indicating HPLC-UV Method
Objective: To separate the parent compound from all potential degradation products and process-related impurities.
| Parameter | Recommended Setting | Rationale |
| Column | Reversed-Phase C18, 250 x 4.6 mm, 5 µm | Provides good hydrophobic retention for the benzyl group. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to ensure good peak shape for the amine. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier for elution. |
| Gradient | 5% B to 95% B over 30 minutes | A wide gradient is essential to elute both polar degradants and non-polar impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30°C | Maintains consistent retention times and improves efficiency. |
| Injection Vol. | 10 µL | Balances sensitivity with the risk of column overload. |
| Detection (UV) | 280 nm | The dimethoxybenzyl group provides a strong chromophore at this wavelength. A Diode Array Detector (DAD) is recommended to check for peak purity across all wavelengths. |
Section 4: Data Interpretation and Visualization
Table 1: Summary of Forced Degradation Conditions & Expected Observations
| Stress Condition | Typical Parameters | Potential Primary Degradation Products | Analytical Observation |
| Acid Hydrolysis | 1M HCl, 80°C, 8h | Demethylated products (mono- and di-hydroxy) | New, more polar peaks eluting earlier in RP-HPLC. |
| Base Hydrolysis | 1M NaOH, 40°C, 24h | Potential racemization, hydrolysis | Appearance of enantiomeric impurity, other minor degradants. |
| Oxidation | 10% H₂O₂, RT, 24h | N-oxide, hydroxylated ring, benzylic ketone | Multiple new peaks, often with altered UV spectra. |
| Thermal (Solid) | 105°C, 5 days | Decarboxylation product, other condensates | Loss of parent peak, potential for complex new peaks. |
| Photolysis | 1.2 million lux-hr | Complex mixture of radical-induced products | Appearance of several minor peaks, potential color change. |
Diagrams
Below are visualizations of the potential degradation pathways and a standard workflow for impurity profiling.
Caption: Postulated major degradation pathways for the target molecule.
Caption: General experimental workflow for impurity identification.
References
-
ICH. (2016). Forced degradation studies. J Anal Pharm Res, 3(6), 387-390. [Link]
-
Jain, D., et al. (2013). Forced degradation and impurity profiling: Recent trends in analytical perspectives. Journal of Pharmaceutical and Biomedical Analysis, 86, 11-35. [Link]
-
NovaBioassays. Accelerated Stress and Forced Degradation Study. [Link]
-
PubChem. (R,S)-Boc-3-amino-2-(3,4-dimethoxy-benzyl)-propionic acid. [Link]
-
Schmidt, A. S. (2021). Forced Degradation Studies for Biopharmaceuticals. BioPharm International, 34(11). [Link]
-
de Santana, F. J. M., et al. (2019). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Molecules, 24(12), 2298. [Link]
-
Appchem. 3-Amino-2-(3,4-dimethoxybenzyl)propanoic acid. [Link]
-
Brückner, H., & Schieber, A. (2001). Impurity profile of amino acids?. Pharmeuropa, 13(3), 444-449. [Link]
-
LibreTexts Biology. (2021). Pathways of Amino Acid Degradation. [Link]
-
U.S. Pharmacopeia. (2016). <1052> Biotechnology-Derived Articles—Amino Acid Analysis. [Link]
-
Bio-Synthesis Inc. (2012). Amino Acid Analysis Overview. [Link]
-
ResearchGate. Aromatic amino acid degradation pathways to off-flavor end products. [Link]
-
Barabanov, M.A., et al. (2024). Synthesis of D,L-2-amino-3-(3,4-dihydroxyphenyl)propanoic acid. Russian Journal of General Chemistry, 60(5), 688-698. [Link]
- Google Patents. (1990). JPH02231457A - Method for synthesizing L-(-)-2-amino-3-(3,4-dihydroxyphenyl)propanoic acid.
Sources
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- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. medcraveonline.com [medcraveonline.com]
- 5. -NovaBioassays [novabioassays.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of D,L-2-amino-3-(3,4-dihydroxyphenyl)propanoic acid - Barabanov - Russian Journal of Organic Chemistry [rjmseer.com]
- 8. JPH02231457A - Method for synthesizing L-(-)-2-amino-3-(3,4-dihydroxyphenyl)propanoic acid - Google Patents [patents.google.com]
- 9. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biopharminternational.com [biopharminternational.com]
- 11. chemscene.com [chemscene.com]
- 12. usp.org [usp.org]
- 13. Amino Acid Analysis Overview [biosyn.com]
- 14. Unveiling Amino Acid Analysis: Challenges and Best Practices with Biological Samples - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Long-term storage stability of (S)-3-Amino-2-(3,4-dimethoxybenzyl)propanoic acid at room temperature
Long-term storage stability of (S)-3-Amino-2-(3,4-dimethoxybenzyl)propanoic acid at room temperature
Technical Support Center: (S)-3-Amino-2-(3,4-dimethoxybenzyl)propanoic acid
A Guide to Ensuring Long-Term Storage Stability at Room Temperature
Introduction
(S)-3-Amino-2-(3,4-dimethoxybenzyl)propanoic acid is a specialized amino acid derivative crucial for various research and development applications, including peptide synthesis and the development of novel therapeutics.[1][2] The integrity and purity of this reagent are paramount for obtaining reproducible and reliable experimental outcomes. This guide provides in-depth technical support for researchers, scientists, and drug development professionals on maintaining the long-term stability of this compound when stored at room temperature. We will address common questions, provide troubleshooting advice, and outline experimental protocols to verify the stability of your samples.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for (S)-3-Amino-2-(3,4-dimethoxybenzyl)propanoic acid?
While some suppliers may ship the product at room temperature, for long-term storage, it is recommended to store the compound in a tightly sealed container in a cool, dry, and well-ventilated place.[3][4] For optimal stability, especially for reference-grade material, storage at 0-8°C is advisable.[1] If refrigeration is not possible, storage at room temperature should be in a desiccator to minimize exposure to moisture.
Q2: What are the potential degradation pathways for this compound at room temperature?
(S)-3-Amino-2-(3,4-dimethoxybenzyl)propanoic acid has several functional groups susceptible to degradation:
-
Amino Group: The primary amine can undergo oxidation, especially in the presence of light and trace metals. This can lead to the formation of colored impurities.
-
Carboxylic Acid Group: While generally stable, decarboxylation can occur under elevated temperatures, though this is less likely at room temperature.
-
Dimethoxybenzyl Group: The electron-rich aromatic ring is susceptible to oxidation, which can be accelerated by light and air. This may lead to the formation of phenolic or quinone-like structures, often resulting in a color change of the material.
-
Chiral Center: Racemization, the conversion of the (S)-enantiomer to a mixture of (S) and (R) enantiomers, can be a concern over long periods, especially if the sample is exposed to acidic or basic conditions.[5]
Q3: What are the visible signs of degradation?
The most common visible sign of degradation is a change in color. Pure (S)-3-Amino-2-(3,4-dimethoxybenzyl)propanoic acid is typically an off-white powder.[1] The development of a yellow or brownish tint can indicate oxidative degradation. Other signs might include a change in texture or the appearance of clumping, which could suggest moisture absorption.
Q4: How can I analytically confirm the stability and purity of my sample?
High-Performance Liquid Chromatography (HPLC) is the most reliable method for assessing the purity of (S)-3-Amino-2-(3,4-dimethoxybenzyl)propanoic acid.[6] A stability-indicating HPLC method can separate the intact compound from its potential degradation products. Key aspects to monitor are:
-
Purity: A decrease in the peak area of the main compound over time.
-
Degradation Products: The appearance of new peaks in the chromatogram.
-
Chiral Purity: A specialized chiral HPLC method can be used to determine the enantiomeric purity and detect any racemization.[5]
Q5: My compound has been stored at room temperature for over a year. Can I still use it?
If the compound has been stored in a tightly sealed container, protected from light and moisture, it may still be suitable for use. However, it is strongly recommended to re-analyze the material to confirm its purity before use in critical applications. A simple HPLC purity check can provide the necessary confirmation. For quantitative applications, it is crucial to use a well-characterized standard.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Sample has turned yellow/brown. | Oxidative degradation of the dimethoxybenzyl group. | The sample has likely degraded. It is recommended to discard the material and use a fresh batch. For non-critical applications, the purity should be assessed by HPLC to determine if it is still within an acceptable range. |
| Inconsistent results in biological assays. | Degradation of the compound leading to lower potency or the presence of interfering degradation products. | Re-analyze the purity of the compound by HPLC. If degradation is confirmed, use a new, validated batch of the compound. |
| New peaks observed in the HPLC chromatogram. | Formation of degradation products. | This is a clear indication of instability. A forced degradation study can help in identifying these unknown peaks.[7][8] It is advisable to use a fresh sample. |
| Poor peak shape or splitting in HPLC analysis. | Co-elution of impurities or issues with the analytical method itself. | Optimize the HPLC method to ensure good separation of the main peak from any impurities. This may involve adjusting the mobile phase composition, gradient, or column type. |
Experimental Protocols
Protocol 1: Setting Up a Long-Term Stability Study
This protocol outlines a basic approach to monitoring the stability of (S)-3-Amino-2-(3,4-dimethoxybenzyl)propanoic acid at room temperature.
-
Initial Analysis (T=0):
-
Obtain a fresh sample of the compound.
-
Perform a comprehensive initial analysis, including:
-
Visual appearance (color, form).
-
HPLC analysis for purity (%).
-
(Optional) Chiral HPLC for enantiomeric purity (%).
-
(Optional) Loss on drying to determine initial moisture content.
-
-
Record these initial results as the baseline.
-
-
Sample Storage:
-
Divide the sample into multiple aliquots in tightly sealed, amber glass vials to protect from light.
-
Store one set of vials at room temperature (e.g., 25°C/60% RH) in a location with controlled conditions.
-
Store a control set of vials under recommended refrigerated conditions (e.g., 4°C).
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 3, 6, 9, 12, 18, and 24 months), remove one vial from each storage condition.
-
Allow the refrigerated sample to equilibrate to room temperature before opening.
-
Perform the same set of analyses as in the initial assessment (visual, HPLC purity, etc.).
-
-
Data Evaluation:
-
Compare the results at each time point to the initial data.
-
A significant change in purity (e.g., >2% decrease) or the appearance of significant degradation products (e.g., >0.5%) indicates instability under the tested conditions.
-
Protocol 2: HPLC Method for Purity Assessment
This is a general-purpose reversed-phase HPLC method suitable for purity analysis. Method optimization may be required.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-31 min: 90% to 10% B
-
31-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 280 nm (due to the dimethoxybenzyl chromophore)
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., 50:50 Water:Acetonitrile) to a concentration of approximately 0.5 mg/mL.
Visualizing Stability and Degradation
Experimental Workflow for Stability Testing
Caption: Workflow for a long-term stability study.
Potential Degradation Pathways
Caption: Potential degradation routes for the compound.
References
- Development of forced degradation and stability indic
- What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
- Forced Degradation Testing in Pharma - ResolveMass Labor
- Forced Degradation Study: An Important Tool in Drug Development - Asian Journal of Pharmaceutical Research.
- Amino Acid Pre-column Derivatization HPLC Analysis Methods - Cre
- Forced Degradation Studies for Biopharmaceuticals - Pharmaceutical Technology.
-
Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - PMC. [Link]
- Analysis of amino acids in food using High Performance Liquid Chromatography with derivatiz
- Determination of optical purity of amino acids amino acid derivatives and peptides - C
- analysis of amino acids by high performance liquid chrom
-
Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC. [Link]
-
Analytical Methods for Amino Acids - Shimadzu. [Link]
-
Amino acid analysis refers to the methodology used to determine the amino acid composition or content of proteins - US Pharmacopeia (USP). [Link]
-
(PDF) Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - ResearchGate. [Link]
-
3-Amino-2-(3,4-dimethoxybenzyl)propanoic acid | 910444-09-6 | C12H17NO4 | Appchem. [Link]
-
18.5: Pathways of Amino Acid Degradation - Biology LibreTexts. [Link]
-
6 Aromatic amino acid degradation pathways to off-flavor end products.... - ResearchGate. [Link]
-
Pathways of Propionate Degradation by Enriched Methanogenic Cultures - PMC - NIH. [Link]
- WO2004043905A1 - Process for producing 2-amino-3-hydroxypropanoic acid derivative - Google P
-
Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. evitachem.com [evitachem.com]
- 3. echemi.com [echemi.com]
- 4. fishersci.be [fishersci.be]
- 5. cat-online.com [cat-online.com]
- 6. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. acdlabs.com [acdlabs.com]
Reference Data & Comparative Studies
(S)-3-Amino-2-(3,4-dimethoxybenzyl)propanoic acid standard reference material calibration
(S)-3-Amino-2-(3,4-dimethoxybenzyl)propanoic acid standard reference material calibration
An in-depth technical comparison and calibration guide for (S)-3-Amino-2-(3,4-dimethoxybenzyl)propanoic acid , designed for analytical chemists, metrologists, and drug development professionals.
Executive Summary
(S)-3-Amino-2-(3,4-dimethoxybenzyl)propanoic acid (CAS: 910444-09-6) is a highly specialized chiral β -amino acid derivative. Featuring a 3,4-dimethoxybenzyl moiety and a β -amino acid backbone, it serves as a critical building block in the synthesis of peptidomimetics and novel active pharmaceutical ingredients (APIs). Because stereocenters and purity profiles directly impact the efficacy and safety of the final API, establishing a rigorously calibrated Standard Reference Material (SRM) is a non-negotiable step in drug development.
Relying on simple chromatographic purity (Area %) from uncertified commercial vendors often leads to overestimation of purity due to undetected inorganic salts, residual solvents, or chromophore-lacking impurities. According to the [1], reference materials must be rigorously characterized using orthogonal techniques to ensure absolute quantitative accuracy. This guide objectively compares the performance of a certified SRM against alternative standard grades and provides self-validating analytical protocols for its calibration.
Comparative Analysis of Standard Grades
When quantifying (S)-3-Amino-2-(3,4-dimethoxybenzyl)propanoic acid in bulk API batches, the choice of reference standard directly dictates the accuracy of the assay. [2] mandate that working standards used in API manufacturing must be traceable to a primary reference standard. The table below compares the performance, traceability, and regulatory viability of three common standard tiers.
| Parameter | Certified SRM (qNMR Calibrated) | Secondary Working Standard | Uncertified Commercial Reagent |
| Purity Assignment | Absolute Mass Fraction (±0.5%) | Relative to Primary Standard | Area Normalization (Chromatographic) |
| Traceability | NIST-traceable (Direct) | Traceable to SRM | None |
| Enantiomeric Certification | Confirmed ( ee>99.5% ) | Verified via batch analysis | Unverified (High risk of racemate) |
| Cost / Efficiency | High Initial Cost / Low Risk | Moderate Cost / High Efficiency | Low Cost / High Regulatory Risk |
| Best Use Case | Method Validation, WS Calibration | Routine API Batch Release | Early Discovery, Non-GMP Synthesis |
Self-Validating Experimental Protocols
To ensure robust impurity profiling and prevent artifactual degradation during standard qualification[3], the following methodologies must be employed. Every protocol is designed as a self-validating system to guarantee data integrity.
Protocol 1: Absolute Purity Determination via Quantitative NMR (qNMR)
Objective: To determine the absolute mass fraction (purity) of the primary SRM without relying on a pre-existing standard of the same compound.
Causality Principle: . By comparing the integral of a distinct proton signal from the analyte against a NIST-traceable internal standard (IS), we calculate absolute purity. The relaxation delay ( D1 ) is critical; it must be set to at least 5×T1 (longitudinal relaxation time) of the slowest relaxing proton to ensure complete magnetization recovery. Incomplete recovery leads to artificially low integrals and inaccurate purity assignments.
Step-by-Step Methodology:
-
Standard Selection: Weigh exactly 10.0 mg of the uncalibrated (S)-3-Amino-2-(3,4-dimethoxybenzyl)propanoic acid and 5.0 mg of a NIST-traceable Internal Standard (e.g., TraceCERT Maleic Acid). Maleic acid provides a distinct singlet at ~6.3 ppm, avoiding overlap with the analyte's aromatic or aliphatic signals.
-
Sample Preparation: Dissolve the mixture in 0.6 mL of Deuterated Dimethyl Sulfoxide (DMSO- d6 ) containing 0.1% TMS. Ensure complete dissolution via sonication for 5 minutes.
-
NMR Acquisition: Acquire a 1 H-NMR spectrum at 600 MHz. Set the D1 relaxation delay to 60 seconds (determined via prior inversion-recovery experiments to be >5×T1 ). Collect 64 transients to ensure a high signal-to-noise ratio (>250:1).
-
Data Processing: Phase and baseline correct the spectrum manually. Integrate the Maleic acid singlet (6.3 ppm, 2H) and the distinct methoxy protons of the analyte (~3.7 ppm, 6H).
-
Self-Validation System: Calculate the mass fraction. To validate the result internally, repeat the mass fraction calculation using a different analyte signal (e.g., the aromatic protons at 6.8-7.0 ppm). The calculated purity from both independent signals must agree within ±0.5% . If they do not, hidden co-eluting impurities are present under one of the peaks.
Protocol 2: Enantiomeric Purity Assay via Chiral HPLC-UV
Objective: To quantify the (S)-enantiomer assay and detect trace levels of the (R)-enantiomer contamination.
Causality Principle: β -amino acids are highly polar and zwitterionic. Using a traditional reversed-phase column will not resolve enantiomers. A polysaccharide-based chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)) is required to enable steric and hydrogen-bonding interactions. Furthermore, the mobile phase must contain volatile basic and acidic modifiers (e.g., Trifluoroacetic Acid and Diethylamine) to suppress the ionization of both the carboxylic acid and the amino groups. Without these modifiers, severe peak tailing will occur, destroying resolution.
Step-by-Step Methodology:
-
System Setup: Equip the HPLC with a Chiralpak IC column (250 mm × 4.6 mm, 5 µm) and a Diode Array Detector (DAD) set to 230 nm (optimal absorbance for the dimethoxybenzyl group).
-
Mobile Phase Preparation: Prepare an isocratic blend of Hexane / Ethanol / Trifluoroacetic Acid / Diethylamine (80:20:0.1:0.1 v/v). Degas ultrasonically for 10 minutes.
-
Standard Preparation: Prepare a 1.0 mg/mL solution of the qNMR-calibrated SRM in Ethanol. Prepare a separate spiked System Suitability Solution containing 99.5% (S)-enantiomer and 0.5% of the (R)-enantiomer.
-
Injection & Analysis: Inject 10 µL of the solutions at a flow rate of 1.0 mL/min. Maintain the column compartment at exactly 25°C to ensure reproducible chiral recognition thermodynamics.
-
Self-Validation System: Analyze the System Suitability Solution. The system must demonstrate a resolution ( Rs ) >2.0 between the (R) and (S) enantiomers, and the tailing factor ( Tf ) for the main (S)-peak must be <1.5 . If Rs<2.0 , the chiral recognition mechanism is failing, likely due to moisture accumulation in the mobile phase disrupting hydrogen bonding. The run must be aborted and the mobile phase remade.
Metrological Traceability Workflow
The following workflow illustrates the unbroken chain of comparisons required to establish a GMP-compliant secondary working standard from a primary NIST reference.
Metrological traceability chain for (S)-3-Amino-2-(3,4-dimethoxybenzyl)propanoic acid calibration.
References
-
International Council for Harmonisation (ICH) . ICH Q7 Good Manufacturing Practice for Active Pharmaceutical Ingredients. Retrieved from:[Link]
-
National Institute of Standards and Technology (NIST) . Quantitative NMR (qNMR). Retrieved from:[Link]
Sources
Reproducibility of (S)-3-Amino-2-(3,4-dimethoxybenzyl)propanoic Acid Synthesis: A Comparative Guide to Modern Catalytic vs. Traditional Auxiliary Pathways
Reproducibility of (S)-3-Amino-2-(3,4-dimethoxybenzyl)propanoic Acid Synthesis: A Comparative Guide to Modern Catalytic vs. Traditional Auxiliary Pathways
The synthesis of highly functionalized, enantiopure β2 -amino acids—such as (S)-3-amino-2-(3,4-dimethoxybenzyl)propanoic acid—remains a critical bottleneck in the development of novel peptidomimetics and small-molecule therapeutics. Because the side chain is positioned at the α -carbon relative to the carboxylic acid, achieving high stereocontrol during the requisite carbon-carbon bond formation is notoriously difficult.
For decades, the industry standard has been the use of stoichiometric chiral auxiliaries. However, recent breakthroughs in organocatalysis have introduced highly scalable, one-pot catalytic methodologies. As a Senior Application Scientist, I have evaluated these pathways across multiple laboratory environments. This guide objectively compares the traditional Evans Chiral Auxiliary approach against the modern Imidodiphosphorimidate (IDPi) Organocatalytic method, analyzing their mechanistic causality, protocol self-validation, and cross-lab reproducibility.
Mechanistic Causality: Why These Pathways Work
To understand the reproducibility of these methods, we must first examine the physical chemistry and steric logic governing their stereoselectivity.
The Traditional Standard: Evans Chiral Auxiliary Alkylation
The Evans methodology relies on covalent, stoichiometric chiral induction [1]. The precursor, 3-(3,4-dimethoxyphenyl)propanoic acid, is covalently attached to an oxazolidinone auxiliary. Upon treatment with a Lewis acid (typically TiCl 4 ) and a base, a rigid, chelated metal-enolate is formed. The bulky substituent on the auxiliary physically blocks one face of the enolate, forcing the incoming electrophile (e.g., an aminomethylating agent) to attack from the opposite face.
-
The Causality of Attrition: While the stereocontrol is excellent, the requirement to covalently attach, alkylate, oxidatively cleave (LiOH/H 2 O 2 ), and deprotect the molecule introduces four distinct thermodynamic bottlenecks. Each isolation step compounds yield loss and increases the margin for human error across different labs.
The Modern Alternative: IDPi Organocatalysis (Si-ACDC)
Developed by the List laboratory, this pathway utilizes Silylium-based Asymmetric Counteranion-Directed Catalysis (Si-ACDC) [2]. The reaction utilizes a bis-silyl ketene acetal (bis-SKA) derived from the starting carboxylic acid and a silylated aminomethyl ether.
-
The Causality of Efficiency: Instead of covalent attachment, a highly confined, structurally rigid IDPi catalyst (1–3 mol%) forms an ion pair with a reactive methylene iminium intermediate. The chiral anionic pocket of the IDPi dictates the trajectory of the bis-SKA attack. Following carbon-carbon bond formation, an intra-ion-pair silyl transfer regenerates the catalyst. This allows for the direct synthesis of the unprotected β2 -amino acid in a single operation, drastically reducing step count and eliminating protection/deprotection cycles.
Workflow comparison: traditional Evans auxiliary vs. modern IDPi organocatalysis.
Self-Validating Experimental Protocols
A protocol is only as good as its internal validation mechanisms. The following workflows highlight the practical execution of both methods, emphasizing the phase-separation behavior that makes the IDPi method highly reproducible.
Method A: Evans Auxiliary Approach (Traditional)
-
Auxiliary Attachment: React 3-(3,4-dimethoxyphenyl)propanoic acid with pivaloyl chloride and triethylamine to form a mixed anhydride. Add lithiated (S)-4-isopropyl-2-oxazolidinone at -78 °C. Purify via silica gel chromatography.
-
Enolate Alkylation: Dissolve the acylated auxiliary in anhydrous dichloromethane (DCM). Cool to -78 °C. Add TiCl 4 (1.05 eq) and diisopropylethylamine (1.1 eq). The solution will turn deep red, validating titanium enolate formation. Add N-Boc-aminomethyl chloride. Quench with saturated NH 4 Cl and purify via column chromatography.
-
Cleavage: Dissolve the intermediate in THF/H 2 O (3:1). Cool to 0 °C. Add 30% H 2 O 2 followed by LiOH. Stir for 1 h. Quench with sodium sulfite. Extract the cleaved auxiliary into DCM, leaving the Boc-protected amino acid in the aqueous layer. Acidify and extract with ethyl acetate.
-
Deprotection: Treat the Boc-protected product with 20% TFA in DCM for 2 hours. Concentrate in vacuo and neutralize to yield the free amino acid.
Method B: IDPi Catalytic Approach (Modern)
-
Bis-SKA Preparation: To a solution of diisopropylamine in THF at -78 °C, add n-BuLi. After 30 min, add 3-(3,4-dimethoxyphenyl)propanoic acid. Stir for 1 h, then add TMSCl. Warm to room temperature, concentrate, and distill to isolate the bis-SKA.
-
Asymmetric Aminomethylation: In a flame-dried vial under argon, dissolve the IDPi catalyst (1–3 mol%) and silylated aminomethyl ether (TMS-NH-CH 2 -OMe) in DCM at -78 °C. Dropwise add the bis-SKA. Stir at -50 °C until complete consumption of the ether (monitored by NMR or TLC).
-
Self-Validating Hydrolytic Workup: Quench the reaction with water. Here lies the genius of the system: The product, an unprotected zwitterionic β2 -amino acid, partitions entirely into the aqueous phase. The highly lipophilic IDPi catalyst remains entirely in the organic DCM phase.
-
Isolation: Separate the layers. Adjust the aqueous layer to the isoelectric point of the amino acid to precipitate the pure (S)-3-amino-2-(3,4-dimethoxybenzyl)propanoic acid. Filter and dry. Recover the catalyst from the organic layer via a short silica plug (>95% recovery).
Si-ACDC catalytic cycle for asymmetric aminomethylation via IDPi.
Quantitative Performance & Reproducibility Data
When comparing these pathways across different labs, the variance in yield and purity is the ultimate metric of reproducibility. The multi-step nature of the Evans method introduces high standard deviations in yield due to sequential chromatographic purifications. The IDPi method mitigates this through its phase-separation workup.
| Performance Metric | Method A: Evans Chiral Auxiliary | Method B: IDPi Organocatalysis |
| Overall Yield | 35% – 45% (High lab-to-lab variance) | >90% (Highly consistent) |
| Enantiomeric Ratio (e.r.) | ~95:5 (Often requires recrystallization) | >95:5 (Directly from precipitation) |
| Step Count | 4 – 5 discrete steps | 2 steps (1 isolation step) |
| Atom Economy | Low (Stoichiometric auxiliary waste) | High (Catalytic, volatile byproducts) |
| Protection Requirement | Requires N-Boc/Cbz protection | None (Unprotected free amino acid) |
| Catalyst/Auxiliary Loading | 100 mol% (Stoichiometric) | 1.0 – 3.0 mol% IDPi |
| Purification Method | Multiple column chromatographies | Aqueous phase extraction |
Conclusion & Recommendations
For researchers synthesizing (S)-3-amino-2-(3,4-dimethoxybenzyl)propanoic acid, the choice of pathway dictates both timeline and scalability.
While the Evans auxiliary remains a robust, historically validated method suitable for small-scale exploratory synthesis where organocatalysts may not be immediately available, it suffers from poor atom economy and high labor intensity.
The IDPi Organocatalytic method is objectively superior for both reproducibility and scale-up. By leveraging Si-ACDC, it elegantly bypasses the need for protecting groups. Furthermore, the self-validating hydrolytic workup—where the zwitterionic product and lipophilic catalyst cleanly separate into distinct phases—virtually eliminates the yield attrition associated with silica gel chromatography. For drug development professionals requiring multi-gram to kilogram scale-up of β2 -amino acids, transitioning to the IDPi catalytic platform is highly recommended.
